molecular formula C18H22BrF3N2O3 B13899948 4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13899948
M. Wt: 451.3 g/mol
InChI Key: YCRBMWBRUYOZQK-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 2-bromo-4-trifluoromethyl aniline with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with sodium iodide may yield the corresponding iodinated compound, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and protein modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methyl-4-(trifluoromethyl)benzene
  • 4-Bromophenylboronic acid

Uniqueness

Compared to similar compounds, 4-(2-Bromo-4-trifluoromethyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the tert-butyl ester group further enhances its versatility in various applications.

Properties

Molecular Formula

C18H22BrF3N2O3

Molecular Weight

451.3 g/mol

IUPAC Name

tert-butyl 4-[[2-bromo-4-(trifluoromethyl)phenyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H22BrF3N2O3/c1-17(2,3)27-16(26)24-8-6-11(7-9-24)15(25)23-14-5-4-12(10-13(14)19)18(20,21)22/h4-5,10-11H,6-9H2,1-3H3,(H,23,25)

InChI Key

YCRBMWBRUYOZQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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